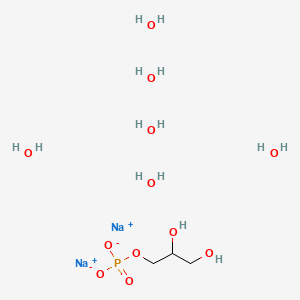

Sodium 1-glycerophosphate hexahydrate

Overview

Description

Sodium 1-glycerophosphate hexahydrate is a compound with the molecular formula C3H19Na2O12P . It is also known by other names such as rac-Glycerol 1-phosphate disodium salt hexahydrate and GER1329YB9 . This compound is used clinically to treat or prevent low phosphate levels .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C3H9O6P.2Na.6H2O/c4-1-3 (5)2-9-10 (6,7)8;;;;;;;;/h3-5H,1-2H2, (H2,6,7,8);;;61H2/q;2+1;;;;;;/p-2 .Chemical Reactions Analysis

This compound acts as a source of inorganic phosphate through hydrolysis . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .Physical and Chemical Properties Analysis

This compound has a molecular weight of 324.13 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 12 .Scientific Research Applications

Energy Storage Technologies

Sodium 1-glycerophosphate hexahydrate contributes to the advancement of energy storage technologies, particularly in sodium-based batteries. For instance, a study demonstrates the use of sodium hexafluorophosphate in glymes enabling highly reversible and nondendritic plating–stripping of sodium metal anodes at room temperature, achieving high Coulombic efficiencies over 300 cycles, which is crucial for developing next-generation, sodium-based energy storage technologies (Seh et al., 2015). This research underscores the potential of this compound in enhancing the performance and longevity of sodium-ion batteries.

Corrosion Inhibition

This compound has been investigated for its effectiveness in corrosion inhibition. A study exploring the use of sodium phosphate (including sodium 1-glycerophosphate) as a non-toxic corrosion inhibitor found that it forms a protective layer on steel surfaces, reducing corrosion activity in alkaline solutions simulating the electrolyte in concrete pores (Etteyeb et al., 2007). This application is particularly relevant in extending the lifespan of reinforced concrete structures.

Biomineralization

In the field of biomineralization, this compound is studied for its potential to stabilize amorphous calcium phosphates (ACP) as nanoprecursors, crucial for intrafibrillar mineralization of type I collagen. This research provides insights into designing novel tissue engineering materials for hard tissue repair and regeneration, demonstrating this compound's role in biomimetic analogs for collagen biomineralization (Gu et al., 2011).

Electrolyte Additive

This compound also finds application as an electrolyte additive. Research indicates that sodium hexa meta phosphate, closely related, can significantly enhance the performance of lead-acid batteries by improving the overpotential of hydrogen and oxygen evolution, thus reducing water loss and prolonging battery life (Hosseini et al., 2018). This illustrates the compound's utility in increasing the efficiency and lifespan of energy storage systems.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

disodium;2,3-dihydroxypropyl phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.6H2O/c4-1-3(5)2-9-10(6,7)8;;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;6*1H2/q;2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHXKNIXHCIVHR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H19Na2O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955904 | |

| Record name | Sodium 2,3-dihydroxypropyl phosphate--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34363-28-5 | |

| Record name | Sodium 1-glycerophosphate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034363285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-dihydroxypropyl phosphate--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1-GLYCEROPHOSPHATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GER1329YB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

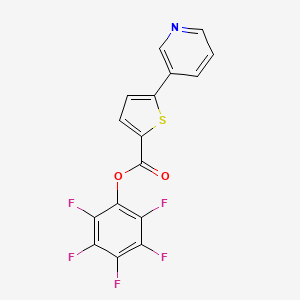

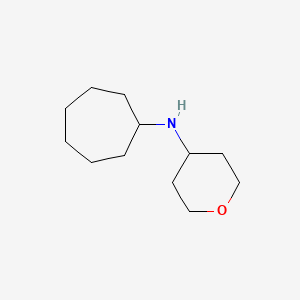

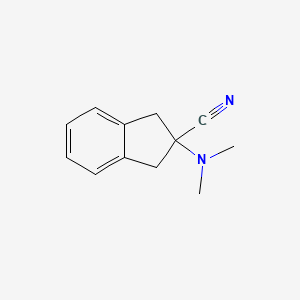

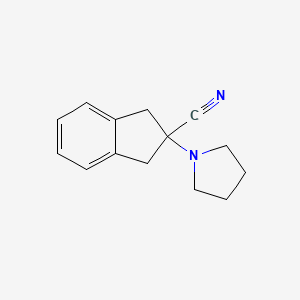

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1499036.png)

![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)

![4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid](/img/structure/B1499059.png)